molecular formula C16H22N2O2S B7169596 N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide

N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide

Cat. No.: B7169596
M. Wt: 306.4 g/mol
InChI Key: BZYQOZSVWWQIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a pyrrolidine ring, and a cyclobutyl group

Properties

IUPAC Name

N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-17(16(20)14-8-4-10-21-14)11-15(19)18-9-3-7-13(18)12-5-2-6-12/h4,8,10,12-13H,2-3,5-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYQOZSVWWQIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1C2CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the cyclobutyl group and the thiophene ring. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide linkage can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide linkage can yield the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with proteins or enzymes that have binding sites for thiophene or pyrrolidine rings .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-methylthiophene-2-carboxamide: This compound is similar in structure but lacks the cyclobutyl group.

    N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide: This compound has a furan ring instead of a thiophene ring.

Uniqueness

N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide is unique due to the presence of both the cyclobutyl and thiophene rings, which may confer unique chemical and biological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.